molecular formula C20H12ClNO2 B10961209 Naphthalen-1-yl 2-chloroquinoline-4-carboxylate

Naphthalen-1-yl 2-chloroquinoline-4-carboxylate

Cat. No.: B10961209
M. Wt: 333.8 g/mol
InChI Key: RRAHOMCNDALWFM-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-chloroquinoline-4-carboxylate is an organic compound that combines a naphthalene moiety with a quinoline structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both naphthalene and quinoline rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2-chloroquinoline-4-carboxylate typically involves the esterification of 2-chloroquinoline-4-carboxylic acid with naphthalen-1-ol. A common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the quinoline ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The naphthalene and quinoline rings can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinolines, while hydrolysis will produce 2-chloroquinoline-4-carboxylic acid and naphthalen-1-ol.

Scientific Research Applications

Chemistry

In chemistry, Naphthalen-1-yl 2-chloroquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The quinoline moiety is known for its presence in various therapeutic agents, including antimalarials and anticancer drugs. The naphthalene ring may contribute to the compound’s ability to interact with biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of dyes, pigments, and other materials that require stable aromatic compounds. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2-chloroquinoline-4-carboxylate in biological systems involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit enzyme activity, while the naphthalene moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalen-1-yl-quinoline-4-carboxylic acid
  • 2-Biphenyl-4-yl-quinoline-4-carboxylic acid
  • 2-Methyl-quinoline-4-carboxylic acid

Uniqueness

Naphthalen-1-yl 2-chloroquinoline-4-carboxylate is unique due to the presence of both a naphthalene and a quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

This detailed overview highlights the significance of this compound in various fields, emphasizing its potential for future research and development

Properties

Molecular Formula

C20H12ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

naphthalen-1-yl 2-chloroquinoline-4-carboxylate

InChI

InChI=1S/C20H12ClNO2/c21-19-12-16(15-9-3-4-10-17(15)22-19)20(23)24-18-11-5-7-13-6-1-2-8-14(13)18/h1-12H

InChI Key

RRAHOMCNDALWFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

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